3,6-Dichloro-2-hydroxybenzaldehyde
Overview
Description
3,6-Dichloro-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H4Cl2O2 . It is a derivative of benzaldehyde, where two chlorine atoms are substituted at the 3rd and 6th positions, and a hydroxyl group is present at the 2nd position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dichloro-2-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2-hydroxybenzaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 6th positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,6-Dichloro-2-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3,6-Dichloro-2-hydroxybenzoic acid.
Reduction: 3,6-Dichloro-2-hydroxybenzyl alcohol.
Substitution: 3,6-Dichloro-2-hydroxybenzylamine or 3,6-Dichloro-2-hydroxybenzylthiol.
Scientific Research Applications
Chemistry: 3,6-Dichloro-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules .
Medicine: Researchers are exploring its use in the synthesis of antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl group at the 2nd position allows it to form hydrogen bonds with biological molecules, while the chlorine atoms enhance its reactivity. These interactions can modulate enzyme activity and affect cellular pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
- 2,4-Dichloro-6-hydroxybenzaldehyde
- 2-Chloro-6-hydroxybenzaldehyde
- 3,5-Dichloro-2-hydroxybenzaldehyde
Comparison: 3,6-Dichloro-2-hydroxybenzaldehyde is unique due to the specific positioning of the chlorine atoms and the hydroxyl group. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of chlorine atoms at the 3rd and 6th positions can influence the compound’s electron density and steric effects, making it more suitable for certain chemical reactions and applications .
Properties
IUPAC Name |
3,6-dichloro-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZDVFAQNRLCDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181634 | |
Record name | Benzaldehyde, 3,6-dichloro-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27164-09-6 | |
Record name | 3,6-Dichloro-2-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27164-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3,6-dichloro-2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027164096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 3,6-dichloro-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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